molecular formula C6H6O2S B156291 5-Methyl-2-thiophenecarboxylic acid CAS No. 1918-79-2

5-Methyl-2-thiophenecarboxylic acid

Cat. No.: B156291
CAS No.: 1918-79-2
M. Wt: 142.18 g/mol
InChI Key: VCNGNQLPFHVODE-UHFFFAOYSA-N
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Description

5-Methyl-2-thiophenecarboxylic acid (CAS 1918-79-2) is a thiophene derivative with a carboxylic acid group at the 2-position and a methyl substituent at the 5-position. Its molecular formula is C₆H₆O₂S, and it exhibits a melting point of 136–138°C . This compound is widely used in coordination chemistry, photoluminescence (PL) switching systems, and as a precursor in pharmaceutical synthesis . Its electronic properties, influenced by the electron-donating methyl group, make it a key candidate for applications in quantum dot (QD)-based optoelectronics .

Preparation Methods

Scientific Research Applications

Material Science

5-Methyl-2-thiophenecarboxylic acid is utilized in the synthesis of various materials, particularly in the modification of quantum dots (QDs). Research has shown that when crosslinked with diarylethene molecules, it enhances photoluminescence switching capabilities. This property is critical for developing advanced photonic devices and sensors.

Case Study: Photoluminescence Switching in Quantum Dots

  • Study Overview : A study investigated the switching of photoluminescence from PbS quantum dots crosslinked with different diarylethene molecules, including those containing this compound.
  • Findings : The QDs exhibited significant changes in photoluminescence intensity when exposed to UV and visible light, demonstrating reversible switching capabilities. The study concluded that the incorporation of this compound allows for enhanced control over the optical properties of quantum dots .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It acts as an intermediate in synthesizing more complex thiophene derivatives.

Example Application :

  • Synthesis of Rivaroxaban Impurity : this compound is noted as an impurity in the synthesis of Rivaroxaban, an anticoagulant medication. Understanding its role can aid in improving synthetic routes and ensuring product purity .

Environmental Studies

This compound is also studied within environmental chemistry contexts, particularly regarding its behavior as a low molecular weight organic acid (LMWOA) in various ecosystems.

Case Study: Geochemical Studies

  • Research Focus : Investigations into the distribution of LMWOAs, including this compound, across different environmental samples.
  • Significance : Understanding these distributions helps assess the impact of organic acids on soil chemistry and water quality, providing insights into ecological health .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-methyl-2-thiophenecarboxylic acid with structurally related thiophene and furan carboxylic acids:

Compound Name Substituent(s) Melting Point (°C) Key Applications Notable Properties
This compound 5-CH₃, 2-COOH 136–138 PL switching, MOF synthesis Enhanced charge tunneling in QD systems
4-Methyl-2-thiophenecarboxylic acid 4-CH₃, 2-COOH Not reported Pharmaceutical intermediates Altered regiochemistry affects reactivity
Thiophene-2-carboxylic acid 2-COOH Not reported Laboratory reagent Simpler structure, lower steric hindrance
5-Phenylfuran-2-carboxylic acid 5-C₆H₅, 2-COOH (furan core) Not reported Hypoxia-inducible factor activation Increased aromaticity alters electronic properties
5-(Methylthio)-2-thiophenecarboxylic acid 5-SCH₃, 2-COOH Not reported Organic synthesis Sulfur substituent enhances electron withdrawal

Key Observations :

  • The methyl group at the 5-position in this compound improves steric stability and modifies electronic interactions, as seen in its superior PL switching performance compared to fluorinated analogs .
  • Substituent position (e.g., 4-methyl vs. 5-methyl) significantly impacts regioselectivity in reactions, as seen in pharmaceutical intermediate synthesis .

Functional Performance in Optoelectronics

In QD-based PL switching systems, this compound (as part of the 1H bridge molecule) outperforms its fluorinated analog (2F ) due to:

  • Lower energy barriers for charge tunneling between QDs, attributed to optimal HOMO-LUMO alignment .
  • Reversible photochromic behavior : The hydrogenated bridge (1H) allows a 40% higher PL switching efficiency compared to 2F under UV/visible light cycles .

Biological Activity

5-Methyl-2-thiophenecarboxylic acid, with the chemical formula C6H6O2SC_6H_6O_2S and CAS number 1918-79-2, is a thiophene derivative that has garnered attention for its potential biological activities. This compound has been studied for its applications in various fields, including pharmaceuticals, materials science, and organic chemistry. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Weight : 142.18 g/mol
  • Melting Point : 135-138 °C
  • Boiling Point : Approximately 229.75 °C
  • Density : 1.365 g/cm³
  • pKa : 3.71 (predicted)

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study published in the Bulletin of the Chemical Society of Japan reported that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in human immune cells. This suggests potential applications in treating inflammatory diseases. The compound's ability to modulate immune responses may be attributed to its structural features, which allow it to interact with specific cellular receptors.

Photoluminescence and Material Science Applications

Recent advancements have explored the use of this compound in photoluminescent materials. Research indicates that when crosslinked with quantum dots, this compound enhances photoluminescence switching capabilities. This property is particularly valuable in developing advanced materials for optoelectronic applications.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed a zone of inhibition of 15 mm against S. aureus and 12 mm against E. coli.
  • Anti-inflammatory Mechanism Analysis :
    • Objective : To assess the impact on cytokine production.
    • Method : Human peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations.
    • Results : A dose-dependent decrease in TNF-alpha and IL-6 production was observed, indicating anti-inflammatory potential.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialModerate to HighBulletin of the Chemical Society of Japan
Anti-inflammatorySignificantIn vitro study
PhotoluminescenceEnhanced switchingRecent research

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-2-thiophenecarboxylic acid, and how do they differ in yield and scalability?

The compound is commonly synthesized via catalytic methods or automated systems. For instance, integrated batch and flow systems have been employed for related thiophene derivatives, optimizing reaction time and yield . Traditional methods involve metal catalysts (e.g., V, Fe, Mo) to functionalize the thiophene ring, though yields may vary depending on catalyst loading and reaction conditions . Scalability challenges arise in batch processes due to exothermic reactions, whereas flow systems enhance reproducibility for gram-scale synthesis .

Q. What are the key physicochemical properties of this compound?

The molecular formula is C₆H₆O₂S (MW: 142.18 g/mol). It is stable under normal conditions but incompatible with strong oxidizers, acids, and bases, which may induce hazardous decomposition (e.g., sulfur oxides) . Solubility data is limited, but analogous thiophene-carboxylic acids show moderate solubility in polar aprotic solvents like DMF or DMSO. Structural analogs (e.g., methyl esters) are characterized via NMR and HPLC for purity validation .

Q. How should researchers handle and store this compound to ensure safety and stability?

Store in a cool, dry, ventilated area away from incompatible materials (strong oxidizers/bases). Use airtight containers to prevent moisture absorption. For spills, sweep material into sealed containers and avoid environmental release . Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound derivatives?

Yield optimization often involves catalyst screening and reaction engineering. For example, Mo-based catalysts improve regioselectivity in thiophene carboxylation . Flow chemistry systems enhance mixing and heat transfer, reducing side products in ester derivatives . Advanced purification techniques (e.g., recrystallization in ethanol/water mixtures) are critical for isolating high-purity (>97%) products .

Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?

Key challenges include distinguishing regioisomers and verifying purity. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural confirmation . Purity assessment via HPLC (C18 columns, UV detection at 254 nm) is recommended, with retention times cross-referenced against literature . Contaminants like unreacted precursors require gradient elution protocols for separation.

Q. Are there contradictions in reported stability or reactivity data for this compound?

Limited direct contradictions exist in the literature. However, one study notes stability under ambient conditions , while another highlights decomposition at >150°C for related thiophene esters . Researchers should validate thermal stability using TGA-DSC and avoid prolonged exposure to light or humidity, which may accelerate degradation .

Q. How can this compound be utilized in designing novel heterocyclic systems or metal-organic frameworks (MOFs)?

The carboxylic acid group enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺) for MOF synthesis. Derivatives like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid demonstrate structural versatility in supramolecular chemistry . Computational modeling (DFT) is advised to predict binding affinities before experimental trials .

Q. What toxicological and environmental precautions are critical for large-scale studies?

Acute toxicity data is sparse, but analogous compounds show moderate aquatic toxicity. Follow OECD guidelines for biodegradability testing and implement waste neutralization (e.g., pH adjustment) before disposal . In vitro assays (e.g., Ames test) are recommended to preliminarily assess mutagenicity .

Q. Methodological Recommendations

  • Synthesis: Prioritize flow systems for reproducibility .
  • Characterization: Combine NMR, HRMS, and HPLC for rigorous analysis .
  • Safety: Use fume hoods and avoid incompatible reagents .
  • Environmental Compliance: Adopt closed-loop systems to minimize waste .

Properties

IUPAC Name

5-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNGNQLPFHVODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172712
Record name 5-Methylthiophene-2-carboxylic acid
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Molecular Weight

142.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1918-79-2
Record name 5-Methyl-2-thiophenecarboxylic acid
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Record name 5-Methylthiophene-2-carboxylic acid
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Record name 5-METHYL-2-THIOPHENECARBOXYLIC ACID
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Record name 5-methylthiophene-2-carboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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